molecular formula C16H27NO4S B1678497 Pivopril CAS No. 81045-50-3

Pivopril

Cat. No.: B1678497
CAS No.: 81045-50-3
M. Wt: 329.5 g/mol
InChI Key: XRKXJJYSKUIIEN-LLVKDONJSA-N
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Description

Pivopril, also known as pivalopril, is a small molecule drug that functions as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used for its antihypertensive activity, which helps in managing high blood pressure. This compound was initially developed by Revlon Group Holdings LLC and is currently in the preclinical phase of research .

Preparation Methods

Pivopril can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 2-(cyclopentylamino)acetate with other reagents to form the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the proper formation of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Pivopril undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pivopril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Pivopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). Upon hydrolysis, this compound releases a free SH metabolite that competitively binds to and inhibits ACE. This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps to lower blood pressure and reduce the workload on the heart .

Comparison with Similar Compounds

Pivopril is similar to other ACE inhibitors such as captopril and lisinopril. it has unique features that distinguish it from these compounds:

    Captopril: Both this compound and captopril inhibit ACE, but this compound has a hindered sulfur group that may offer different pharmacokinetic properties.

    Lisinopril: Unlike this compound, lisinopril is not a prodrug and does not require hydrolysis to become active.

Other similar compounds include enalapril, perindopril, and ramipril, all of which are ACE inhibitors used to manage hypertension and related cardiovascular conditions .

Properties

IUPAC Name

2-[cyclopentyl-[(2S)-3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXJJYSKUIIEN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319138
Record name Pivopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81045-50-3
Record name Pivopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81045-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivopril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081045503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIVOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6I5962EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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